2,4-Dimethoxyphenylmagnesium bromide

Catalog No.
S1529517
CAS No.
138109-49-6
M.F
C8H9BrMgO2
M. Wt
241.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethoxyphenylmagnesium bromide

CAS Number

138109-49-6

Product Name

2,4-Dimethoxyphenylmagnesium bromide

IUPAC Name

magnesium;1,3-dimethoxybenzene-6-ide;bromide

Molecular Formula

C8H9BrMgO2

Molecular Weight

241.36 g/mol

InChI

InChI=1S/C8H9O2.BrH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

LWSQHQVQBSQPJQ-UHFFFAOYSA-M

SMILES

COC1=CC(=[C-]C=C1)OC.[Mg+2].[Br-]

Canonical SMILES

COC1=CC(=[C-]C=C1)OC.[Mg+2].[Br-]

Synthesis of Complex Molecules

One of the primary applications of 2,4-dimethoxyphenylmagnesium bromide in scientific research is the synthesis of complex organic molecules. Due to the presence of the two methoxy groups (-OCH3) at positions 2 and 4 of the phenyl ring, this reagent exhibits unique reactivity compared to other Grignard reagents. The methoxy groups act as electron-donating groups, making the aromatic ring electron-rich and enhancing the nucleophilicity of the magnesium atom. This characteristic allows 2,4-dimethoxyphenylmagnesium bromide to participate in various reactions, including:

  • Carbonyl addition: Reacting with carbonyl compounds (aldehydes, ketones, esters, etc.) to form alcohols, secondary or tertiary alcohols, or enolates.
  • Aromatic substitution: Engaging in nucleophilic aromatic substitution reactions with certain activated aromatic compounds, leading to the introduction of the 2,4-dimethoxyphenyl group into the aromatic ring.
  • Coupling reactions: Participating in cross-coupling reactions with various electrophiles, such as alkyl halides, aryl halides, and alkenyl halides, facilitated by transition metal catalysts like palladium or nickel.

These reactions are crucial for the synthesis of diverse organic molecules with specific functionalities, finding applications in various scientific fields, including:

  • Medicinal chemistry: Developing new pharmaceuticals and drug candidates.
  • Materials science: Creating novel functional materials with desired properties.
  • Organic chemistry research: Exploring new synthetic methodologies and understanding reaction mechanisms.

Molecular Structure Analysis

The key feature of the molecule is the central magnesium atom bonded to a bromine atom and a carbon atom from the 2,4-dimethoxyphenyl group. This carbon-magnesium bond (C-Mg) is polar covalent, with the highly electronegative bromine atom withdrawing electron density away from the magnesium, making the carbon atom nucleophilic. The two methoxy groups (CH3O) attached at the 2 and 4 positions of the phenyl ring are electron-donating groups, further enhancing the nucleophilicity of the carbon atom bonded to magnesium.


Chemical Reactions Analysis

2,4-Dimethoxyphenylmagnesium bromide participates in various organic reactions owing to its nucleophilic character. Here are some key reactions:

  • Nucleophilic addition to carbonyl compounds: This is the most common application of Grignard reagents. 2,4-Dimethoxyphenylmagnesium bromide reacts with aldehydes and ketones to form tertiary alcohols. The reaction proceeds through nucleophilic attack by the carbon atom on the carbonyl carbon, followed by protonation [].
(CH3O)2C6H3MgBr + R2C=O -> (CH3O)2C6H3-CR(OH)R2 (where R is an alkyl or aryl group)
  • Negishi coupling

    This reaction couples a vinyl halide or triflate with a Grignard reagent to form a new carbon-carbon bond. 2,4-Dimethoxyphenylmagnesium bromide can be used as the Grignard reagent in Negishi couplings, leading to the formation of unsymmetrical alkenes with a 2,4-dimethoxyphenyl group.

  • Hydrolysis

    Grignard reagents are moisture sensitive and readily decompose upon contact with water. 2,4-Dimethoxyphenylmagnesium bromide reacts with water to form the corresponding hydrocarbon (2,4-dimethoxybenzene) and magnesium hydroxide [].

(CH3O)2C6H3MgBr + H2O -> (CH3O)2C6H3H + Mg(OH)2

Physical And Chemical Properties Analysis

  • Physical state: Solution (typically in THF)
  • Color: Colorless to pale yellow
  • Melting point/boiling point: Not applicable due to decomposition
  • Solubility: Highly soluble in THF, insoluble in water
  • Stability: Air and moisture sensitive, decomposes upon contact with water

Mechanism of Action (Not Applicable)

2,4-Dimethoxyphenylmagnesium bromide does not have a specific biological mechanism of action. It functions as a reagent in organic synthesis.

2,4-Dimethoxyphenylmagnesium bromide is a flammable and air-sensitive compound. It reacts violently with water and should be handled with appropriate safety precautions in a dry, inert atmosphere. It is also suspected to be toxic and may cause irritation upon contact with skin or eyes [].

Dates

Modify: 2023-08-15

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